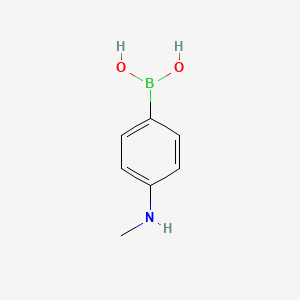

4-(Methylamino)phenylboronic acid

描述

Overview of Boronic Acid Chemistry and its Evolution

Boronic acids are organic compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom, with the general formula R-B(OH)₂. wikipedia.org The history of boronic acids dates back to 1860 when Edward Frankland first reported the synthesis of ethylboronic acid. wikipedia.orgwiley-vch.de Initially regarded as chemical curiosities, their significance grew exponentially with the discovery of the Suzuki-Miyaura coupling reaction in 1979. nih.gov This palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide to form a carbon-carbon bond has become one of the most important and widely used reactions in organic synthesis. nih.govlibretexts.org

Boronic acids act as Lewis acids, capable of forming reversible covalent complexes with molecules containing vicinal diols, such as sugars and amino acids. wikipedia.org This property is central to their application in sensor technology and molecular recognition. wikipedia.org They are generally stable, often crystalline solids with high melting points, and many are now commercially available. wikipedia.org

Significance of N-Substituted Phenylboronic Acid Derivatives

Within the broad class of arylboronic acids, N-substituted phenylboronic acid derivatives hold particular importance. The presence of a nitrogen-containing substituent on the phenyl ring can significantly influence the electronic properties and reactivity of the boronic acid group. This modulation of properties is crucial for a range of applications.

For instance, the nitrogen substituent can alter the pKa of the boronic acid, which is a critical factor in its ability to bind to diols under physiological conditions. researchgate.net This is particularly relevant in the development of sensors for biological molecules like glucose. researchgate.net Furthermore, N-substituted phenylboronic acids are valuable building blocks in medicinal chemistry, contributing to the synthesis of complex, biologically active molecules. nih.govchemimpex.com Their derivatives have been investigated for their potential in targeted cancer therapy, owing to their ability to selectively bind to sialic acids which are often overexpressed on the surface of tumor cells. nih.gov

Specific Academic Context of 4-(Methylamino)phenylboronic Acid Research

This compound is a specific N-substituted phenylboronic acid that has garnered attention in various research contexts. Its structure, featuring a methylamino group at the para-position of the phenyl ring relative to the boronic acid moiety, imparts distinct chemical characteristics.

Research involving this compound and its derivatives often falls into the following areas:

Organic Synthesis: As a versatile intermediate, particularly in cross-coupling reactions to construct more complex molecular architectures.

Medicinal Chemistry: As a scaffold or building block for the synthesis of potential therapeutic agents.

Materials Science: In the development of functional materials, such as polymers and sensors, where its specific binding and electronic properties can be exploited. chemimpex.comambeed.com

Structure

2D Structure

属性

IUPAC Name |

[4-(methylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWLEJGVLKZNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Methylamino Phenylboronic Acid

Fundamental Aspects of Boronic Acid Reactivity

The chemistry of arylboronic acids is defined by the unique characteristics of the boronic acid group, -B(OH)₂. Its reactivity is centered around the electron-deficient nature of the boron atom.

Boronic acids are a class of weak organic Lewis acids. The boron atom in its neutral state possesses a vacant p-orbital, making it electron-deficient and capable of accepting a pair of electrons. In aqueous solutions, an equilibrium exists between the neutral, trigonal planar (sp² hybridized) boronic acid and an anionic, tetrahedral (sp³ hybridized) boronate species, formed by the addition of a hydroxide (B78521) ion. d-nb.inforesearchgate.net This equilibrium is fundamental to its reactivity and is characterized by the acid dissociation constant, pKₐ.

The Lewis acidity of the boron center is the driving force for its interactions with nucleophiles, most notably the hydroxyl groups of diols and polyols.

A hallmark of boronic acid reactivity is the formation of stable, yet reversible, covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. This reaction yields cyclic boronate esters. researchgate.net The interaction with 1,2-diols results in a five-membered dioxaborolane ring, while reaction with 1,3-diols produces a six-membered dioxaborinane ring.

This reversible covalent interaction is the foundation for the use of boronic acids in various applications, including the development of sensors for saccharides (which are rich in diol groups) and the construction of dynamic materials like self-healing hydrogels. nsf.govmanchester.ac.uk The stability of the formed boronate ester is dependent on several factors, including the pH of the solution, the structure and pKₐ of the boronic acid, and the stereochemistry and pKₐ of the diol. researchgate.netmanchester.ac.uk Generally, catechols form significantly more stable complexes with phenylboronic acids than aliphatic diols. manchester.ac.uk

The mechanism of boronate ester formation is complex and remains a subject of detailed investigation. It is generally accepted that the reaction can proceed via two main pathways, involving either the neutral boronic acid or the anionic boronate. researchgate.netresearchgate.net

Reaction with neutral boronic acid (trigonal form): A diol can directly attack the electron-deficient sp² boron atom. This is followed by a proton transfer step and the elimination of water to form the cyclic ester. It is now widely proposed that the preferred kinetic pathway for esterification involves the addition of the diol to the neutral boronic acid. researchgate.net

Reaction with anionic boronate (tetrahedral form): This pathway involves the substitution of a hydroxyl group on the sp³ hybridized boron by a hydroxyl group from the diol.

Impact of the N-Methylamino Substituent on Reactivity

The N-methylamino group at the para-position of the phenyl ring exerts a significant influence on the reactivity of the boronic acid moiety through electronic effects that propagate through the aromatic system.

Substituents on the phenyl ring modulate the Lewis acidity of the boronic acid by altering the electron density on the boron atom. This effect is quantified by the boronic acid's pKₐ value.

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) pull electron density away from the boronic acid, increasing its Lewis acidity and thus lowering its pKₐ.

Electron-donating groups (e.g., -NH₂, -OCH₃, -CH₃) push electron density towards the boronic acid, decreasing its Lewis acidity and thereby increasing its pKₐ. researchgate.net

The relationship between substituent electronic effects and pKₐ can be visualized using a Hammett plot, which correlates the pKₐ values of substituted phenylboronic acids with the substituent's Hammett constant (σ). researchgate.net

Table 1: pKₐ Values of Selected para-Substituted Phenylboronic Acids

| Substituent (para-) | Hammett Constant (σₚ) | pKₐ |

|---|---|---|

| -NO₂ | 0.78 | 7.14 |

| -CN | 0.66 | 7.41 |

| -Br | 0.23 | 8.32 |

| -Cl | 0.23 | 8.30 |

| -H | 0.00 | 8.80 |

| -CH₃ | -0.17 | 9.04 |

| -NH₂ | -0.66 | 8.82 (predicted) chemicalbook.com |

| -OCH₃ | -0.27 | 9.38 |

Data sourced from multiple studies and compiled for comparison. The pKₐ of phenylboronic acid can vary slightly based on experimental conditions.

This trend demonstrates that the electron-donating methylamino group decreases the acidity (increases pKₐ) of the boronic acid. This change in acidity directly impacts the optimal pH for diol binding, which is often found to be near the pKₐ of the boronic acid. researchgate.net

For 4-(methylamino)phenylboronic acid, the para substitution pattern precludes any direct intramolecular interactions, such as the formation of a dative bond between the nitrogen lone pair and the boron atom, which has been debated for ortho-substituted aminophenylboronic acids.

The conformational preferences of this molecule are therefore primarily determined by the rotation around the C-B single bond. Computational studies on para-substituted phenylboronic acids show that the energy barrier for this rotation is relatively low. This results in the boronic acid group being able to rotate with considerable freedom. The two primary planar conformations, syn (with the O-B-O plane aligned with the phenyl ring) and anti (with the O-B-O plane perpendicular to the phenyl ring), are typically close in energy. This conformational flexibility is an important characteristic of the molecule in solution.

Reactivity in Specific Transformation Pathways

The chemical behavior of this compound is characterized by the interplay of the electron-donating methylamino group and the versatile boronic acid functionality. This section delves into two key transformation pathways: its susceptibility to protodeboronation and its engagement in oxidative functionalization reactions.

Susceptibility to Protodeboronation

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common and often undesired side reaction in processes utilizing arylboronic acids, such as the Suzuki-Miyaura coupling. nih.govwikipedia.org The propensity of an arylboronic acid to undergo protodeboronation is significantly influenced by the electronic nature of the substituents on the aromatic ring.

For this compound, the presence of the electron-donating methylamino group (-NHMe) at the para position plays a crucial role in its reactivity. Electron-donating groups increase the electron density on the aromatic ring, which can influence the rate of protodeboronation. Mechanistic studies on related electron-rich arylboronic acids, such as p-anisylboronic acid (4-methoxyphenylboronic acid), provide valuable insights. The protodeboronation of these compounds is known to be sensitive to pH. frontiersin.orged.ac.uk

The reaction can proceed through different pathways depending on the reaction conditions. In acidic media, the reaction is generally slower, while in basic media, the formation of the more nucleophilic boronate species, [ArB(OH)₃]⁻, can facilitate the reaction. nih.govwikipedia.org For electron-rich arylboronic acids, a base-catalyzed pathway is often significant. frontiersin.orgnih.gov The general mechanism in basic media involves the attack of a proton source (like water) on the electron-rich aromatic ring of the boronate species.

Table 1: Relative Protodeboronation Tendencies of Substituted Phenylboronic Acids (Qualitative)

| Substituent (para-) | Electronic Effect | Expected Protodeboronation Rate |

| -NO₂ | Electron-withdrawing | Low |

| -H | Neutral | Moderate |

| -OCH₃ | Electron-donating | High |

| -NHMe | Strongly Electron-donating | Very High |

It is also worth noting that the speciation of this compound in solution is pH-dependent, involving the boronic acid itself, the boronate anion at higher pH, and potentially a protonated amine form at lower pH. wikipedia.org Each of these species can exhibit different reactivities towards protodeboronation. ed.ac.uk

Oxidative Functionalization Pathways

The electron-rich nature of this compound makes it a candidate for various oxidative functionalization reactions. These reactions leverage the nucleophilic character of the aromatic ring, often leading to the formation of new carbon-heteroatom or carbon-carbon bonds at the ipso-position or other activated positions on the ring.

One significant oxidative pathway is oxidative homo-coupling . Research has shown that related compounds, such as 4-(dimethylamino)phenylboronic acid, can undergo oxidative homo-coupling to form the corresponding biaryl product. researchgate.net This type of reaction is typically catalyzed by transition metals like copper or palladium and involves an oxidant to facilitate the C-C bond formation.

Another important class of oxidative functionalization is electrophilic substitution , where the boronic acid group can be replaced by an electrophile. Due to the strong activating effect of the methylamino group, the aromatic ring is highly susceptible to electrophilic attack.

Halogenation: The reaction with electrophilic halogenating agents (e.g., Br₂, Cl₂) would be expected to proceed readily. Due to the ortho, para-directing nature of the amino group, substitution is likely to occur at the positions ortho to the methylamino group. acs.org Ipso-substitution, replacing the boronic acid group, is also a possibility, especially with certain reagents and conditions. core.ac.uk

Nitration: The introduction of a nitro group can be achieved using nitrating agents. However, the reaction conditions must be carefully controlled. The methylamino group is sensitive to oxidation, and strong acidic conditions can lead to the formation of the anilinium ion, which is a meta-director and deactivating. Ipso-nitration, where the boronic acid moiety is replaced by a nitro group, has been observed for various arylboronic acids and could be a potential pathway for this compound under specific conditions. arkat-usa.orgunacademy.comnih.govresearchgate.net

The general mechanism for these electrophilic aromatic substitutions involves the attack of the electron-rich aromatic ring on the electrophile, followed by either the loss of a proton from the ring or the cleavage of the C-B bond in the case of ipso-substitution.

Table 2: Potential Oxidative Functionalization Products of this compound

| Reagent/Conditions | Potential Product(s) | Reaction Type |

| Oxidant (e.g., O₂, H₂O₂), Catalyst (e.g., Cu(OAc)₂) | 4,4'-Bis(methylamino)biphenyl | Oxidative Homo-coupling |

| Br₂ | 2-Bromo-4-(methylamino)phenylboronic acid, 2,6-Dibromo-4-(methylamino)phenylboronic acid, N-Methyl-4-bromoaniline | Electrophilic Halogenation (ortho- and ipso-substitution) |

| HNO₃/H₂SO₄ (controlled) | 2-Nitro-4-(methylamino)phenylboronic acid, N-Methyl-4-nitroaniline | Electrophilic Nitration (ortho- and ipso-substitution) |

It is important to emphasize that the outcome of these oxidative reactions can be highly dependent on the specific reagents, catalysts, solvents, and reaction conditions employed. The interplay between the directing effects of the methylamino group and the reactivity of the boronic acid function dictates the final product distribution.

Applications of 4 Methylamino Phenylboronic Acid in Organic Synthesis and Materials Science

Role as a Coupling Partner in Metal-Catalyzed Reactions

The primary application of 4-(methylamino)phenylboronic acid is in the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, facilitated by transition metal catalysts.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgnih.gov this compound serves as an effective arylating agent in these transformations, providing the 4-(methylamino)phenyl motif. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids. nih.gov

The presence of the methylamino group on the phenylboronic acid is generally well-tolerated in Suzuki-Miyaura couplings. Research has demonstrated that arylboronic acids containing unprotected amino groups are viable substrates for these reactions. nih.govnih.gov For instance, the coupling of p-amino-phenyl boronic acid pinacol (B44631) ester, a related compound, has been successfully achieved, although sometimes in lower yields due to potential side reactions like Buchwald-Hartwig amination. nih.gov The choice of catalyst, ligands, and base is crucial to optimize the yield and prevent undesired side reactions. nih.gov The reaction is widely used to synthesize various biaryl compounds, which are prevalent structures in pharmaceuticals and functional materials. nih.govlibretexts.org

Table 1: Examples of Suzuki-Miyaura Reactions with Amino-Functionalized Phenylboronic Acids This table presents representative examples of Suzuki-Miyaura couplings involving amino-substituted arylboronic acids, illustrating the general conditions and outcomes.

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| 10-(4-Bromophenyl)-5,15-bis(pentafluorophenyl)corrole-Cu(III) | p-Amino-phenyl boronic acid pinacol ester | Pd₂(dba)₃ / Buchwald G3 | K₃PO₄ | Toluene/H₂O | Coupled corrole (B1231805) derivative | 23 | nih.gov |

| 4-Bromoanisole | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | K₂CO₃ | H₂O/EtOH | 4-Methoxy-1,1'-biphenyl | >99 | researchgate.net |

| Bromobenzene | Phenylboronic acid | NHC-Pd(II) complex | K₃PO₄ | H₂O/2-propanol | 1,1'-Biphenyl | 95 | nih.gov |

| 4-Iodobenzaldehyde | Phenylboronic acid | Cu-AIA-PC-Pd | K₂CO₃ | Ethanol (B145695) | 4-Formyl-1,1'-biphenyl | 96 | researchgate.net |

Note: While not all examples use this compound specifically, they demonstrate the viability of amino-functionalized boronic acids in Suzuki-Miyaura coupling.

The Negishi coupling is another powerful method for C-C bond formation, which involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. wikipedia.org

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. nih.govnih.gov Nickel catalysts can facilitate the coupling of arylboronic acids with a range of partners, including phenols and their derivatives, through the activation of C-O bonds. nih.govorgsyn.org These methods are attractive due to the lower cost of nickel and its unique reactivity. organic-chemistry.org

Research has shown that nickel-catalyzed Suzuki-Miyaura type couplings are effective for a broad scope of phenols and arylboronic acids. nih.gov Notably, these reactions can tolerate arylboronic acids that possess unprotected amino groups, making them suitable for substrates like this compound. nih.gov For example, a method using [NiCl₂(dppp)] as a catalyst for coupling phenols with various arylboronic acids proceeds efficiently and demonstrates broad applicability. nih.gov This provides a direct pathway to synthesize biaryls and heterobiaryls from readily available starting materials. nih.gov

Table 2: Nickel-Catalyzed Cross-Coupling Reactions This table illustrates the scope of nickel-catalyzed cross-couplings involving arylboronic acids.

| Coupling Partner 1 (Electrophile) | Coupling Partner 2 (Boronic Acid) | Catalyst System | Conditions | Product Type | Yield Range (%) | Reference |

| Phenols | Arylboronic acids (including NH₂-substituted) | [NiCl₂(dppp)] / PyBroP | Base, heat | Biaryls | Moderate to High | nih.gov |

| Chromene Acetals | Arylboronic acids | Ni(cod)₂ / PPh₃ | Base-free, heat | 2-Aryl-2H-chromenes | 51-97 | organic-chemistry.org |

| Aromatic Esters | Phenylboronic acid | Ni(0) / Ligand | Base, Toluene, 120°C | Biaryls (decarbonylative) | 53-81 | nih.gov |

The activation of C-O bonds, particularly in phenols and alcohols, has become an increasingly important strategy in cross-coupling chemistry, offering an alternative to the use of organohalides. uvic.ca Palladium catalysts are highly effective in mediating the coupling of arylboronic acids with substrates containing C-O bonds. uvic.canih.gov

In these processes, a phenol (B47542) can be activated in situ or used as a pre-functionalized derivative (e.g., a tosylate or carboxylate) to facilitate oxidative addition to the palladium center. uvic.ca The subsequent steps of transmetalation with an arylboronic acid, such as this compound, and reductive elimination yield the desired biaryl product. This approach expands the range of accessible starting materials for cross-coupling reactions beyond the traditional aryl halides. uvic.ca Cationic palladium(II) complexes have also been shown to be effective in promoting C-H activation and subsequent coupling with arylboronic acids under remarkably mild, room-temperature conditions. nih.gov

Participation in Carbon-Heteroatom Bond Forming Reactions

Beyond C-C bond formation, this compound is a key reagent in the construction of carbon-heteroatom bonds, most notably carbon-nitrogen (C-N) bonds.

The Chan-Evans-Lam (CEL) reaction is a copper-catalyzed method for forming C-N bonds by coupling arylboronic acids with amines, amides, or N-heterocycles. nih.govchemrxiv.org This reaction is a powerful tool for N-arylation and serves as a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination. The use of copper is advantageous due to its low cost and abundance. nih.gov

This compound can act as the arylating agent in these reactions, transferring the 4-(methylamino)phenyl group to a nitrogen-containing nucleophile. The reaction conditions are often mild, sometimes proceeding at room temperature and open to the air, with broad functional group tolerance. nih.govresearchgate.net The methodology has been successfully applied to a wide range of substrates, including primary and secondary aliphatic amines, anilines, and various nitrogen-containing heterocycles like 2-aminobenzothiazoles. nih.govchemrxiv.orgnih.gov

Table 3: Copper-Catalyzed N-Arylation with Arylboronic Acids This table provides examples of Chan-Evans-Lam type couplings, demonstrating the synthesis of N-aryl compounds.

| Amine / N-Heterocycle | Arylboronic Acid | Catalyst System | Base / Additive | Conditions | Product Type | Yield Range (%) | Reference |

| 2-Aminobenzothiazole | Substituted Phenylboronic Acids | Cu(OAc)₂ / 1,10-Phenanthroline | - | Acetonitrile, RT | N-Aryl-2-aminobenzothiazoles | Moderate to Excellent | nih.gov |

| Functionalized Anilines | Phenylboronic acid | Cu(OAc)₂ | 2,6-Lutidine / Myristic acid | RT | Diarylamines | 58-91 | researchgate.net |

| Alkylamines | Phenylboronic acid | Cu(OAc)₂ | 2,6-Lutidine / Myristic acid | RT | N-Alkyl anilines | 50-64 | researchgate.net |

| Sterically Hindered Amines | o-Substituted Aryl Iodides* | CuI / Pyrrole-ol ligand | K₃PO₄ | 80°C | N-Aryl amines | up to 86 | nih.gov |

Note: The study by Li et al. nih.gov uses aryl iodides but demonstrates a significant advance in copper-catalyzed C-N coupling for sterically demanding partners, a challenge often addressed by boronic acid chemistry.

Ipso-Functionalization Reactions

Ipso-functionalization refers to a substitution reaction where an entering group attaches to the same position (the ipso carbon) that was previously occupied by another substituent, in this case, the boronic acid group. This approach provides a powerful method for introducing new functionalities onto an aromatic ring.

Ipso-Hydroxylation for the Synthesis of Substituted Phenols

A significant application of arylboronic acids, including this compound, is their conversion to substituted phenols via ipso-hydroxylation. This transformation offers a valuable alternative to traditional phenol synthesis methods, which can suffer from harsh reaction conditions and the use of toxic reagents. The use of boronic acids is advantageous due to their low toxicity, stability in air, and the wide diversity of functional groups they can tolerate. beilstein-journals.org

The ipso-hydroxylation of arylboronic acids is typically achieved using an oxidizing agent. Research has demonstrated that aqueous hydrogen peroxide (H₂O₂) is a particularly effective and environmentally friendly oxidant for this purpose. beilstein-journals.orgnih.gov A highly efficient and green protocol involves the reaction of the arylboronic acid with hydrogen peroxide in ethanol at room temperature, often yielding the corresponding phenol in excellent yields within minutes. beilstein-journals.orgnih.gov This method is notable for its simplicity, speed, and the absence of required catalysts or other additives. beilstein-journals.org

The reaction is generally tolerant of various substituents on the phenyl ring, including both electron-donating and electron-withdrawing groups. For instance, studies on a range of para-substituted phenylboronic acids have shown that electron-donating groups, such as the methylamino group, are well-tolerated, leading to high yields of the corresponding phenol. beilstein-journals.org The process is also scalable, demonstrating its practical utility for producing substituted phenols in larger quantities. beilstein-journals.orgnih.gov

| Substituent on Phenylboronic Acid | Product | Reported Yield |

|---|---|---|

| 4-Acetamido | 4-Acetamidophenol (Paracetamol) | 97% |

| 4-Methoxy | 4-Methoxyphenol | 98% |

| 4-Chloro | 4-Chlorophenol | 97% |

| 4-Cyano | 4-Cyanophenol | 82% |

Integration into Polymeric Architectures

The unique reactivity of the boronic acid moiety makes this compound a valuable monomer for creating advanced polymeric materials. These polymers can possess responsive properties or serve as platforms for further chemical modification.

Synthesis of Boronic Acid-Containing Polyesters and Polymers

Boronic acids and their esters can be incorporated into polymer chains to create functional materials. fu-berlin.deresearchgate.net One major strategy involves the synthesis and polymerization of monomers that already contain the boronic acid group. semanticscholar.org For instance, this compound can be chemically modified to bear a polymerizable group, such as an acrylate (B77674) or styrenic handle, and then copolymerized with other monomers.

Alternatively, the boronic acid group can react directly to form the polymer backbone. Boronic acids readily form esters with alcohols. researchgate.net This reactivity can be harnessed to synthesize boronic acid-containing polyesters by reacting a diol monomer with a diboronic acid, or by reacting a monomer containing both a hydroxyl group and a boronic acid group. These boronic ester linkages are often dynamic, meaning they can break and reform, which imparts unique properties to the material, such as self-healing or reprocessability, characteristic of vitrimers. researchgate.net The synthesis can involve the formation of acyclic boronic esters, or more stable cyclic esters if 1,2- or 1,3-diols are used. researchgate.net

Post-Polymerization Functionalization via Suzuki Coupling

Polymers containing boronic acid units, such as those derived from this compound, serve as versatile scaffolds for post-polymerization modification. researchgate.net The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the covalent attachment of various molecular fragments to the polymer chain. mdpi.comnih.govnih.gov

In this approach, a pre-formed polymer containing phenylboronic acid side chains is reacted with an organohalide in the presence of a palladium catalyst. nih.gov This method allows for the introduction of new functional groups onto the polymer with very high efficiency, often approaching 100% conversion of the boronic acid sites. mdpi.com This strategy has been successfully applied to functionalize nanoparticles composed of phenylboronic acid-containing polymers, demonstrating that the reaction can proceed efficiently in aqueous media without compromising the nanoparticle morphology. nih.gov This modular approach is highly advantageous for tailoring the properties of a material for specific applications, as a single precursor polymer can be used to generate a library of functionally diverse polymers. nih.gov

| Polymer Precursor | Coupling Partner (Organohalide) | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Polymer with this compound units | 4-Bromobenzoic acid | Carboxylic acid | Bioconjugation, pH-responsive materials |

| Polymer with this compound units | 4-Iodoaniline | Amine | Further chemical modification, altering solubility |

| Polymer with this compound units | Aryl halide with a fluorescent tag | Fluorescent label | Imaging and sensing |

Surface Functionalization of Advanced Materials

The ability to tailor the surface chemistry of materials is crucial for applications ranging from electronics to biomedical devices. This compound offers a route to covalently modify such surfaces, imparting new properties and functionalities.

Covalent Grafting onto Graphitic Materials via Radical Pathways

Graphitic materials like graphene and carbon nanotubes (CNTs) are prized for their exceptional electronic and mechanical properties, but their inert surfaces can limit their processability and application. mdpi.com Covalent functionalization provides a robust method to modify these surfaces. A widely used strategy for attaching aryl groups to sp²-hybridized carbon surfaces is through radical reactions involving diazonium salts. beilstein-journals.org

The this compound molecule is well-suited for this process. The primary amino group can be converted into a diazonium salt (—N₂⁺) using a nitrite (B80452) source, such as sodium nitrite, in an acidic medium. beilstein-journals.org This in situ generated diazonium salt is highly reactive. Through electrochemical or chemical reduction, it generates a highly reactive aryl radical, with the concurrent loss of nitrogen gas (N₂). beilstein-journals.org This aryl radical, which retains the boronic acid functionality, then attacks the surface of the graphitic material, forming a stable carbon-carbon covalent bond. This process effectively "grafts" the phenylboronic acid group onto the graphene or CNT surface, permanently altering its chemical properties. This method allows for the controlled introduction of boronic acid moieties, which can then be used for further reactions or to interact with diol-containing molecules, for applications in sensing or composite materials.

Development of Chemical Probes and Sensor Systems

The development of chemical probes and sensors capable of detecting specific analytes with high sensitivity and selectivity is a cornerstone of modern analytical chemistry and diagnostics. This compound has emerged as a critical component in the design of such systems, primarily due to the versatile reactivity of its boronic acid group.

Saccharide Sensing and Detection Mechanisms

The detection of saccharides, or sugars, is of paramount importance in various fields, from clinical diagnostics for conditions like diabetes to quality control in the food industry. This compound serves as an effective building block for saccharide sensors due to the inherent ability of its boronic acid moiety to form reversible covalent bonds with the cis-diol groups present in many sugars.

This interaction forms a cyclic boronate ester, and the stability of this complex is influenced by factors such as pH and the specific structure of the saccharide. The presence of the methylamino group on the phenyl ring can influence the electronic properties and the pKa of the boronic acid, thereby affecting its binding affinity and selectivity towards different saccharides.

A common strategy for translating this binding event into a detectable signal is through fluorescence spectroscopy. In a typical sensor design, a fluorescent reporter molecule (fluorophore) is coupled to the this compound. The binding of a saccharide can alter the electronic environment of the fluorophore, leading to a change in its fluorescence intensity. This can occur through several mechanisms, including:

Photoinduced Electron Transfer (PET): In the unbound state, the nitrogen atom of the methylamino group or the boronic acid itself can quench the fluorescence of the attached fluorophore through PET. Upon binding to a saccharide, the formation of the boronate ester can inhibit this quenching process, resulting in an increase in fluorescence, often referred to as a "turn-on" response.

Intramolecular Charge Transfer (ICT): The electronic properties of the phenyl ring are altered upon saccharide binding, which can affect the ICT characteristics of the fluorophore, leading to a shift in the emission wavelength or a change in intensity.

Table 1: Examples of Phenylboronic Acid-Based Fluorescent Saccharide Sensors

| Sensor Type | Fluorophore | Detection Mechanism | Analyte Example |

| Monoboronic Acid Sensor | Anthracene | PET | Glucose |

| Biboronic Acid Sensor | Pyrene | Exciplex Formation | Fructose |

| Polymer-Based Sensor | Conjugated Polymer | Fluorescence Quenching/Recovery | Various Monosaccharides |

This table provides a generalized overview of sensor types. The specific performance of a sensor based on this compound would depend on the chosen fluorophore and linker chemistry.

Applications in Biosensing

The principles of saccharide sensing using this compound extend to the broader field of biosensing. Many important biomarkers, such as glycoproteins, contain carbohydrate moieties that can be targeted by boronic acid-based probes.

For instance, alterations in the glycosylation patterns of proteins are often associated with disease states, including cancer. Biosensors incorporating this compound can be designed to detect these changes. Such sensors can be fabricated on various platforms, including electrodes for electrochemical detection or on the surface of nanoparticles for signal amplification. In electrochemical biosensors, the binding of a glycoprotein (B1211001) to the immobilized boronic acid can alter the electrochemical properties of the sensor surface, leading to a measurable change in current or potential.

The ability to functionalize surfaces with this compound makes it a versatile tool for capturing and detecting glycoproteins and other diol-containing biomolecules from complex biological samples.

Design of Lectin Mimetics

Lectins are a class of proteins that bind specifically to carbohydrates. They play crucial roles in many biological processes, but their use in research and diagnostics can be limited by factors such as cost, stability, and potential immunogenicity. This has driven the development of synthetic molecules that mimic the function of lectins, known as lectin mimetics.

This compound is a key component in the design of such mimetics. By conjugating multiple this compound units to a scaffold, such as a polymer or a protein like bovine serum albumin (BSA), multivalent lectin mimetics can be created. This multivalency is critical for achieving high affinity and specificity in glycan recognition, mirroring the strategy employed by natural lectins. nih.govnih.gov

These synthetic lectin mimetics can be used for a variety of applications, including:

Cellular Imaging: By attaching a fluorescent tag to the lectin mimetic, it can be used to visualize the distribution of specific glycans on the surface of cells.

Glycoprotein Enrichment: Immobilized lectin mimetics can be used as affinity ligands to capture and enrich glycoproteins from complex mixtures for further analysis.

Targeted Drug Delivery: By targeting specific glycans that are overexpressed on diseased cells, lectin mimetics can be used to deliver therapeutic agents directly to the site of interest.

Table 2: Components Used in the Synthesis of Lectin Mimetics

| Component | Role | Example |

| Scaffold | Provides multivalency | Bovine Serum Albumin (BSA), Polymers |

| Recognition Moiety | Binds to saccharides | This compound |

| Linker | Connects recognition moiety to scaffold | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) |

| Reporter/Effector | Enables detection or therapeutic action | Fluorescent dye, Drug molecule |

The development of lectin mimetics based on this compound represents a significant step towards creating robust and versatile tools for studying the complex world of glycobiology.

Catalytic Roles of Substituted Phenylboronic Acids Including 4 Methylamino Phenylboronic Acid Analogues

Boronic Acid Catalysis (BAC) in Hydroxyl Group Functionalization

Boronic acid catalysis is a powerful strategy for the direct functionalization of hydroxyl groups found in numerous organic compounds like carboxylic acids, alcohols, and oximes. ualberta.ca The fundamental principle of BAC lies in the ability of boronic acids to form reversible covalent bonds with hydroxyl groups, leading to transient activation. rsc.orgualberta.ca This process circumvents the need for wasteful stoichiometric activating agents that convert hydroxyls into halides or sulfonates, thus enhancing atom economy. rsc.org The activation can proceed through two main pathways: electrophilic activation, where the boronic acid enhances the leaving group ability of the hydroxyl moiety, or nucleophilic activation, where the formation of a tetrahedral boronate complex increases the nucleophilicity of the oxygen atoms. rsc.orgresearchgate.net

Boronic acid catalysis has been successfully applied to the direct activation of various hydroxyl-containing compounds. ualberta.ca

Carboxylic Acids: Arylboronic acids with electron-withdrawing substituents are effective Lewis acid catalysts for the dehydrative condensation of carboxylic acids and amines to form amides. rsc.orgjimcontent.com The boronic acid reacts with the carboxylic acid to form an (acyloxy)boron intermediate. This intermediate is more electrophilic than the original carboxylic acid, facilitating nucleophilic attack by an amine to yield the corresponding amide, with water as the only byproduct. rsc.orgjimcontent.com The removal of water is often crucial for driving the reaction equilibrium. rsc.org This approach is a cornerstone of greener amide bond formation. The conversion of carboxylic acids into isoelectronic boronic acids via deoxygenative borylation has also been explored, highlighting another mode of activation. nih.gov

Alcohols: Electron-deficient arylboronic acids can activate alcohols by polarizing the C–O bond, which facilitates the formation of carbocation intermediates. rsc.orgualberta.ca These transient, highly reactive species can then be trapped by various nucleophiles. rsc.org This strategy is particularly effective for π-activated alcohols like benzylic and allylic alcohols, enabling reactions under mild conditions where water is the sole byproduct. ualberta.canih.gov The development of specialized catalysts, such as cyclic hemiboronic acids, has expanded the scope of alcohol activation for both nucleophilic and electrophilic transformations. nih.gov

Oximes: The N-OH group of oximes can be chemoselectively activated by specific boronic acid catalysts. acs.orgresearchgate.net Research has shown that catalysts like 2-alkoxycarbonyl- and 2-phenoxycarbonyl-phenylboronic acid are highly efficient for this purpose. acs.orgresearchgate.net This activation is a key step in promoting reactions like the Beckmann rearrangement under mild, organocatalytic conditions, providing a valuable route to amide synthesis from non-traditional starting materials. acs.orgorganic-chemistry.org

Boronic acids, particularly those with high Lewis acidity like pentafluorophenylboronic acid, are excellent catalysts for Friedel-Crafts alkylation reactions using alcohols as alkylating agents. nih.govacs.org This method provides a significant advantage over classic Friedel-Crafts protocols that often require harsh Lewis acids and toxic organohalide electrophiles. acs.org

The catalytic cycle involves the activation of an alcohol (typically a benzylic or allylic alcohol) by the electron-deficient boronic acid. ualberta.canih.gov This interaction polarizes the C-O bond, leading to its cleavage and the formation of a carbocation intermediate, with water as the only byproduct. rsc.orgnih.gov This carbocation is then attacked by an electron-rich arene or heteroarene to form the new C-C bond. nih.govscilit.com These reactions often proceed efficiently at room temperature and tolerate a wide range of functional groups. nih.gov To enhance reactivity with challenging substrates, such as electronically deactivated benzylic alcohols, a co-catalyst like perfluoropinacol (B1203177) can be used to form a more electrophilic and Lewis acidic boronic ester in situ. rsc.org

| Boronic Acid Catalyst | Alcohol Substrate | Arene Nucleophile | Product Yield | Reference |

|---|---|---|---|---|

| Pentafluorophenylboronic acid | Benzylic Alcohols | Electron-rich arenes | Good to excellent | nih.gov |

| Pentafluorophenylboronic acid | Allylic Alcohols | Indoles, Pyrroles | Up to 95% | scilit.com |

| Ferroceniumboronic acid hexafluoroantimonate | Benzylic Alcohols | Unactivated arenes | High | nih.gov |

| Pentafluorophenylboronic acid / Oxalic acid | Secondary Benzylic Alcohols | 1,3-Diketones | Up to 98% | acs.org |

The Beckmann rearrangement, a classic organic reaction that converts oximes into amides, has been modernized through the use of boronic acid catalysis. researchgate.net This organocatalytic approach avoids the harsh conditions (e.g., strong acids, high temperatures) of traditional methods. organic-chemistry.orgionike.com

Researchers have identified 2-alkoxycarbonyl- and 2-phenoxycarbonyl-phenylboronic acids as highly effective catalysts for this transformation. acs.orgresearchgate.net The reaction is typically performed with a catalytic amount (e.g., 5 mol%) of the boronic acid and an additive, perfluoropinacol, in a polar solvent mixture at ambient temperature. acs.orgorganic-chemistry.org The additive is believed to condense with the boronic acid to form a transient, highly electrophilic boronic ester. acs.org This species serves as an internal Lewis acid, activating an ortho-carboxyester group on the catalyst, which accelerates the initial, rate-limiting transesterification step with the oxime substrate. acs.org This leads to a novel boron-induced formation of an acyl oxime intermediate, which then undergoes a true catalytic, non-self-propagating Beckmann rearrangement to yield the final amide product with high efficiency and functional group tolerance. acs.orgresearchgate.net

| Catalyst System | Oxime Substrate Type | Key Features | Reference |

|---|---|---|---|

| 2-Alkoxycarbonylphenylboronic acid / Perfluoropinacol | Diaryl, Aryl-alkyl, Heteroaryl-alkyl, Dialkyl oximes | Ambient temperature, high yields, broad scope, high functional group tolerance. | acs.orgorganic-chemistry.org |

| Metaboric acid | Cyclohexanone oxime | Used in ionic liquids, provides nearly 100% conversion and selectivity under mild conditions. | ionike.com |

Cooperative and Dual Catalytic Systems

The versatility of boronic acid catalysis allows for its integration into more complex catalytic systems, unlocking novel reactivity and selectivity. By combining boronic acids with other catalysts, cooperative and dual catalytic manifolds can be established.

A powerful strategy for the dehydrative synthesis of amides involves the cooperative catalysis of an arylboronic acid and a Lewis base, such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). rsc.orgnih.gov This cooperative system is significantly more effective than using either catalyst individually, particularly for the synthesis of amides from (poly)conjugated carboxylic acids. rsc.orgnih.gov

The proposed mechanism involves a dual activation pathway. rsc.orgnih.gov

First Activation: The arylboronic acid (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) activates the carboxylic acid by forming a mixed anhydride (B1165640) intermediate under azeotropic reflux conditions. rsc.orgnih.gov

Second Activation: The nucleophilic additive, DMAPO, attacks this mixed anhydride to generate a more reactive cationic intermediate (an acylpyridinium species). nih.gov This highly activated species readily reacts with the amine to form the amide bond, regenerating the catalysts. rsc.orgnih.gov

The choice of the Lewis base is critical; nucleophiles that might preferentially coordinate to the boron atom could form less active species and inhibit the reaction. nih.gov This practical and scalable method has been successfully applied to the synthesis of pharmaceutical compounds like sitagliptin. rsc.org

Dual catalysis involves the combination of two independent, mutually compatible catalysts that activate different substrates in the same reaction vessel. acs.org A prominent example merges boronic acid catalysis with chiral amine organocatalysis to achieve highly enantioselective transformations. ualberta.caacs.orgnih.gov

This strategy has been effectively used for the asymmetric alkylation of branched aldehydes with allylic alcohols. acs.orgnih.gov The reaction operates through two distinct catalytic cycles:

Boronic Acid Cycle: A highly Lewis acidic boronic acid, such as a ferrocenium (B1229745) boronic acid salt, activates the allylic alcohol to generate a transient carbocation electrophile. acs.orgnih.gov

Chiral Amine Cycle: A chiral amine (primary or secondary) reacts with the branched aldehyde to form a nucleophilic chiral enamine in situ. acs.orgnih.gov

The in situ-generated enamine then attacks the carbocation, forming a new C-C bond and creating a valuable acyclic quaternary carbon center with high enantioselectivity (e.g., up to 97:3 er). nih.gov This noble-metal-free method is advantageous as it tolerates sensitive functional groups like carbon-halogen bonds and produces only water as a byproduct. acs.orgnih.gov

| Boronic Acid Catalyst | Chiral Amine Catalyst | Reaction Type | Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| Ferrocenium boronic acid salt | Various chiral secondary amines | Asymmetric allylation of branched aldehydes with allylic alcohols | Up to 90% | Up to 97:3 | acs.orgnih.gov |

| Boronic acid | Chiral amine | Enantioselective 1,4-addition of α,β-unsaturated carboxylic acids with cycloalkanones | High | High | researchgate.net |

Structure-Activity Relationships in Boronic Acid Catalysts

The Lewis acidity of the boron center is a key determinant of catalytic activity. nih.gov This acidity is modulated by substituents on the aromatic ring. Electron-withdrawing groups tend to increase the Lewis acidity of the boron atom, while electron-donating groups decrease it. nih.gov This modulation of electronic properties directly impacts the catalyst's ability to activate substrates and participate in key mechanistic steps, such as oxidative addition, transmetalation, and reductive elimination in cross-coupling reactions.

Influence of Electronic and Steric Properties of N-Substituents on Catalytic Efficiency

The nitrogen substituent in aminophenylboronic acids plays a pivotal role in defining the catalyst's efficacy. Both the electronic nature and the physical size (steric bulk) of the groups attached to the nitrogen atom can significantly enhance or diminish catalytic performance. The specific impact of these properties is often dependent on the type of reaction being catalyzed.

Electronic Influence:

The nitrogen atom in compounds like 4-aminophenylboronic acid and its N-alkylated analogues is an electron-donating group due to the lone pair of electrons that can be delocalized into the aromatic π-system. The degree of this electron donation is influenced by the nature of the N-substituents.

Primary vs. Secondary vs. Tertiary Amines: The electronic effect of an amino group changes with alkylation. A primary amino group (-NH₂) is electron-donating. Replacing one hydrogen with a methyl group to form a secondary amine (-NHCH₃), as in 4-(methylamino)phenylboronic acid, slightly increases the electron-donating strength due to the inductive effect of the methyl group. Further alkylation to a tertiary amine, such as in 4-(dimethylamino)phenylboronic acid, enhances this electron-donating character even more.

This trend affects the Lewis acidity of the boronic acid. An increase in the electron-donating strength of the N-substituent leads to a higher electron density at the boron center, thereby decreasing its Lewis acidity (increasing its pKa). nih.gov This can have varied consequences depending on the reaction mechanism. In some catalytic cycles, a more electron-rich boronic acid can facilitate faster transmetalation to a metal center.

Research on nickel-catalyzed four-component reactions demonstrates the general influence of electronic substituents on the yield of arylboronic acids. Generally, arylboronic acids featuring electron-donating groups at the para-position react efficiently. acs.org

| Substituent (at para-position) | Electronic Nature | Yield (%) |

|---|---|---|

| -OCH₃ | Strongly Donating | 85 |

| -CH₃ | Donating | 82 |

| -H | Neutral | 64 |

| -F | Withdrawing | 77 |

| -Cl | Withdrawing | 65 |

| -CO₂Me | Strongly Withdrawing | 58 |

However, the impact of electronic effects is not universal and can be modest in certain catalytic systems. For example, in the copper-mediated Chan-Lam N-arylation of imidazole, the electronic nature of the substituent on the arylboronic acid showed only a modest effect on the product yield. researchgate.net This highlights that the specific reaction conditions and mechanism are critical in determining the structure-activity relationship.

Steric Influence:

The size of the N-substituent introduces steric hindrance that can affect the catalytic process. An increase in steric bulk from a primary amine (-NH₂) to a secondary amine (-NHCH₃) and further to a tertiary amine (-N(CH₃)₂) can influence the catalyst's ability to approach and bind to the substrate.

| N-Substituent | Relative Steric Bulk |

|---|---|

| -NH₂ | Low |

| -NHCH₃ | Moderate |

| -N(CH₃)₂ | High |

Conversely, in some catalytic systems, the steric properties of N-alkyl groups may not significantly affect the reaction outcome. For example, in a rhodium-catalyzed addition to nicotinate (B505614) salts, changing the N-alkyl group on the substrate from methyl to the larger ethyl or benzyl (B1604629) groups did not have a major impact on the yield or enantioselectivity. nih.gov This suggests that the tolerance for steric bulk is highly dependent on the specific geometry of the transition state for a given catalytic reaction.

Advanced Characterization, Computational, and Supramolecular Investigations

Spectroscopic and Crystallographic Characterization

To fully elucidate the structure and properties of 4-(Methylamino)phenylboronic acid, a combination of spectroscopic and crystallographic methods is employed. These techniques provide detailed information about the molecule's connectivity, functional groups, and solid-state arrangement.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for confirming the molecular structure of this compound. researchgate.netresearchgate.net

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. Key signals for this compound include a singlet for the methyl (–CH₃) protons, distinct doublets for the aromatic protons on the benzene (B151609) ring indicating a 1,4-substitution pattern, a broad singlet for the amine (N-H) proton, and another broad singlet for the hydroxyl (–OH) protons of the boronic acid group.

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule, including the methyl carbon, the four distinct aromatic carbons, and the carbon atom directly bonded to the boron atom.

¹¹B NMR: As a quadrupolar nucleus, boron-11 (B1246496) NMR is particularly useful for studying boronic acids. nih.gov The chemical shift of the ¹¹B nucleus provides insight into the coordination state of the boron atom. researchgate.net For this compound in its trigonal planar state, a characteristic chemical shift is observed. This shift changes significantly upon complexation with diols, reflecting the change from a neutral sp²-hybridized boron to an anionic sp³-hybridized boronate ester. nih.gov

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, key absorption bands include:

A broad band in the 3200-3600 cm⁻¹ region corresponding to O-H stretching of the boronic acid group, often overlapping with the N-H stretching vibration.

A band around 3400 cm⁻¹ for the N-H stretch of the secondary amine.

C-H stretching vibrations from the aromatic ring and the methyl group appear just above 3000 cm⁻¹ and below 3000 cm⁻¹, respectively.

A strong, characteristic band around 1350 cm⁻¹ is assigned to the B-O stretching vibration.

Bands corresponding to C=C stretching within the aromatic ring are observed in the 1600-1450 cm⁻¹ region.

Table 1: Representative Spectroscopic Data for Phenylboronic Acid Derivatives

| Technique | Functional Group | Typical Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Ar-H (Aromatic) | δ 7.0 - 8.0 ppm |

| B(OH )₂ | δ 4.5 - 8.5 ppm (broad, exchangeable) | |

| N-H | δ 3.0 - 5.0 ppm (broad, exchangeable) | |

| -CH ₃ | δ 2.8 - 3.0 ppm | |

| ¹³C NMR | C -B (Aromatic) | δ 130 - 140 ppm (often not observed) |

| C -N (Aromatic) | δ 145 - 155 ppm | |

| ¹¹B NMR | -B (OH)₂ | δ 27 - 30 ppm |

| IR Spectroscopy | O-H stretch | 3200 - 3600 cm⁻¹ (broad) |

| N-H stretch | ~3400 cm⁻¹ |

Note: Exact values can vary based on solvent, concentration, and pH.

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org Analysis of arylboronic acid crystals reveals common structural motifs. Phenylboronic acid, for example, typically forms dimeric structures in the solid state. wiley-vch.de These dimers are held together by a pair of strong O-H···O hydrogen bonds between the boronic acid groups of two separate molecules. wiley-vch.de

For this compound, a similar dimeric association through the boronic acid groups is expected. The molecule would feature a trigonal planar boron atom, with the C-B bond and the two B-O bonds defining a plane that is nearly coplanar with the phenyl ring. wiley-vch.de The presence of the methylamino group introduces an additional site for hydrogen bonding (the N-H group), which can participate in forming more extended networks in the crystal lattice, linking the primary dimer units together. The crystal structure of a related compound, 4-acetylphenyl boronic acid, has been analyzed in complex with human carbonic anhydrase II, demonstrating the interaction of the boronic acid moiety in a biological context. nih.gov

Supramolecular Assembly and Crystal Engineering

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. This compound is an excellent candidate for supramolecular studies due to its capacity for hydrogen bonding, π-π stacking, and dynamic covalent interactions.

Crystal engineering utilizes intermolecular interactions to design and synthesize new solid-state structures with desired properties. japtronline.com Hydrogen bonds are a primary tool in this field due to their strength and directionality. japtronline.comnih.gov Boronic acids are well-known for forming robust hydrogen-bonded homodimers. wiley-vch.de

In the context of co-crystals, where two or more different molecules are present in the same crystal lattice, this compound offers multiple hydrogen bonding sites: the two hydroxyl groups (donors) of the boronic acid and the amine N-H group (donor). This allows for the formation of complex hydrogen-bonded networks. nih.gov It can form predictable hydrogen bonds not only with itself but also with co-former molecules that possess hydrogen bond acceptor groups (e.g., pyridines, carboxylates). The interplay between the strong boronic acid dimer synthon and other potential hydrogen bonds, such as those involving the amino group, dictates the final supramolecular architecture. nih.govnih.gov

Dynamic Covalent Chemistry (DCC) involves the formation of covalent bonds that are reversible under thermodynamic control, allowing molecular systems to adapt and change their constitution in response to stimuli. nih.gov The boronic acid functional group is a cornerstone of DCC. acs.org

Two primary examples of DCC involving boronic acids are:

Boronate Ester Formation: Phenylboronic acids react reversibly with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters. This reaction is highly dynamic, and its equilibrium can be controlled by factors such as pH, temperature, and the presence of competing diols. This property is widely exploited in glucose sensing and self-healing materials. japsonline.commsu.edu

Boroxine (B1236090) Formation: In non-aqueous conditions, three molecules of a boronic acid can undergo dehydration to form a stable, six-membered boroxine ring, which consists of alternating boron and oxygen atoms. This condensation is also reversible, and the dynamic exchange of boronic acid precursors can be used to create functional supramolecular polymers and adaptive systems. nih.govresearchgate.net

The this compound moiety can be incorporated into polymers and other molecular frameworks to impart these dynamic, responsive properties. acs.org

The ability of phenylboronic acid derivatives to engage in multiple non-covalent interactions drives their self-assembly into well-defined nanostructures. rsc.org Amphiphilic block copolymers containing phenylboronic acid units can self-assemble in aqueous solutions to form micelles or vesicles. rsc.org For instance, a copolymer of poly(LAMA) and poly(AAPBA) was shown to form spherical nanoparticles through interactions between the lactose (B1674315) and phenylboronic acid moieties. rsc.org

The self-assembly of this compound itself, or its derivatives, can be driven by a combination of forces:

Hydrogen Bonding: Formation of dimers and extended chains.

π-π Stacking: Interactions between the aromatic phenyl rings.

Dynamic Covalent Interactions: Formation of boronate esters or boroxines to create larger, covalently linked but still adaptable, assemblies. msu.edu

These processes can lead to the formation of various supramolecular structures, including gels, nanoparticles, and thin films, with applications in sensing, drug delivery, and materials science. japsonline.comrsc.org

Density Functional Theory (DFT) for Electronic Structure, Acidity, and Reaction Mechanisms

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the molecular properties of this compound at a quantum mechanical level. These theoretical calculations provide deep insights into the molecule's electronic structure, which governs its reactivity and spectroscopic behavior. Methodologies such as the B3LYP hybrid functional combined with a 6-311++G(d,p) basis set are commonly employed to optimize the molecular geometry and compute various electronic parameters. ijcce.ac.irresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another crucial output of DFT calculations, visualizing the electron density distribution across the molecule. researchgate.net These maps identify regions susceptible to electrophilic and nucleophilic attack. mdpi.com In a typical MEP map for a substituted phenylboronic acid, negative potential (red and yellow regions) is localized around electronegative atoms like oxygen and nitrogen, indicating sites prone to electrophilic attack. mdpi.com Conversely, positive potential (blue regions) is found on the hydroxyl hydrogens, marking them as sites for nucleophilic attack. mdpi.com

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by examining charge delocalization and hyperconjugative interactions between occupied and unoccupied orbitals. ijcce.ac.ir

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. The electron-donating -NHCH₃ group raises this energy. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A key descriptor of chemical reactivity and stability. A smaller gap suggests higher reactivity. ijcce.ac.ir |

| MEP Analysis | Maps the electrostatic potential on the molecule's surface. | Identifies reactive sites for nucleophilic and electrophilic attacks. mdpi.com |

| NBO Analysis | Analyzes charge transfer and intramolecular bonding. | Reveals the stabilizing effects of electron delocalization from the phenyl ring and amino group. ijcce.ac.ir |

Acidity The acidity (pKa) of phenylboronic acids is highly sensitive to the nature of the substituents on the aromatic ring. mdpi.com Substituents influence the stability of the boronate anion (B(OH)₃⁻) that forms upon deprotonation. The methylamino group is an electron-donating group, which tends to destabilize the resulting negative charge on the boron center. This effect decreases the acidity of the compound, leading to a higher pKa value compared to unsubstituted phenylboronic acid. Conversely, electron-withdrawing groups lower the pKa by stabilizing the anionic form. mdpi.com The Hammett equation can be used to correlate and predict the pKa values for para-substituted phenylboronic acids based on the substituent's electronic effects. mdpi.com DFT calculations can model the deprotonation energies to provide theoretical predictions of relative acidity. mdpi.com

Reaction Mechanisms DFT is an invaluable tool for elucidating complex reaction mechanisms at the molecular level. pku.edu.cnmdpi.com By modeling reactants, transition states (TS), intermediates, and products, researchers can map out the entire potential energy surface of a reaction. pku.edu.cn The calculated activation free energies for different potential pathways allow for the identification of the most kinetically favorable mechanism. pku.edu.cn For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling, DFT can be used to investigate the energetics of key steps like oxidative addition, transmetalation, and reductive elimination, providing a detailed understanding of the catalyst's role and the factors controlling reaction efficiency.

Quantitative Structure-Property Relationship (QSPR) Analysis of Boronate Assemblies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.govnih.gov The fundamental principle is that the properties of a chemical can be predicted from its molecular structure. nih.gov This approach is particularly useful for predicting the properties of compounds that have not yet been synthesized or are difficult to measure experimentally. nih.govyoutube.com

The QSPR workflow typically involves several key steps:

Data Set Compilation: A series of related compounds (in this case, boronate assemblies formed from various boronic acids) with known experimental properties is gathered. nih.gov

Descriptor Calculation: For each molecule in the set, a wide range of numerical descriptors is calculated. These can include topological indices, constitutional descriptors, and quantum-chemical parameters derived from methods like DFT. nih.gov

Model Development: Statistical techniques, most commonly multiple linear regression (MLR), are used to establish a quantitative relationship between the calculated descriptors and the measured property. nih.gov

Validation: The predictive power and robustness of the resulting model are rigorously tested, often using cross-validation techniques like the leave-one-out method. nih.gov

For boronate assemblies involving this compound, a QSPR model could be developed to predict properties such as binding affinity with diols (e.g., glucose), the stability constant of the resulting boronate ester, or specific spectroscopic signatures. Molecular descriptors would encode information about the boronic acid (e.g., electronic effects of the methylamino group, steric hindrance) and the diol partner. Such a model would be a valuable tool in the rational design of new boronic acid-based sensors and materials.

Conformational Analysis of Substituted Phenylboronic Acids

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis uses computational methods, primarily DFT, to identify the stable conformers of a molecule and determine their relative energies. researchgate.netnih.gov This is achieved by systematically rotating the molecule around its single bonds (e.g., the C-B bond) and calculating the energy at each step to map the potential energy surface. nih.gov

For substituted phenylboronic acids, several key conformational features are typically investigated:

Planarity: The boronic acid group, -B(OH)₂, tends to be coplanar with the benzene ring. This orientation allows for stabilizing resonance between the empty p-orbital of the boron atom and the π-system of the ring. nih.gov

Hydroxyl Group Orientation: The rotation of the two hydroxyl (-OH) groups gives rise to different isomers, often labeled as cis-trans (ct) or trans-trans (tt). DFT calculations can determine the relative stabilities of these isomers, which are often separated by very small energy differences. nih.gov Intramolecular hydrogen bonding between an ortho-substituent and the boronic acid moiety can significantly influence conformational preference. mdpi.com

The stability of different conformers can be influenced by a balance of steric effects and electronic interactions. nih.gov For this compound, the para-substitution pattern minimizes steric hindrance between the substituent and the boronic acid group.

| Conformer | Description | Relative Energy (kcal/mol) | Notes |

| Conformer A (trans-trans) | Both hydroxyl groups are oriented away from each other. | 0.00 (most stable) | Generally the lowest energy state due to minimized steric repulsion. |

| Conformer B (cis-trans) | One hydroxyl group is rotated towards the other. | +0.5 - +1.5 | Slightly higher in energy. The energy difference is small, suggesting easy interconversion at room temperature. nih.gov |

| Conformer C (90° rotation) | The boronic acid group is rotated 90° relative to the phenyl ring. | > +3.0 | Significantly higher in energy due to the loss of resonance stabilization between the boron p-orbital and the ring's π-system. nih.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。